molecular formula C20H26N2O4S2 B4033915 2,5-dimethyl-1,4-bis[(4-methylphenyl)sulfonyl]piperazine

2,5-dimethyl-1,4-bis[(4-methylphenyl)sulfonyl]piperazine

Cat. No.: B4033915
M. Wt: 422.6 g/mol
InChI Key: JAXJQHHPYDCQQL-UHFFFAOYSA-N
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Description

2,5-dimethyl-1,4-bis[(4-methylphenyl)sulfonyl]piperazine is a useful research compound. Its molecular formula is C20H26N2O4S2 and its molecular weight is 422.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.13339966 g/mol and the complexity rating of the compound is 661. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antibiofilm Agents

Compounds containing piperazine moieties, similar to 2,5-dimethyl-1,4-bis[(4-methylphenyl)sulfonyl]piperazine, have shown potent antibacterial and antibiofilm activities. For example, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker exhibited strong in vitro antibacterial and cytotoxic activities against different bacterial strains, including E. coli, S. aureus, and S. mutans, as well as inhibitory activities against MRSA and VRE bacterial strains. These compounds also demonstrated effective biofilm inhibition activities, outperforming reference drugs like Ciprofloxacin in some cases (Ahmed E. M. Mekky & S. Sanad, 2020).

Anticancer Agents

Similarly structured compounds, particularly those with a piperazine substituent, have been evaluated for their anticancer activities. A series of polyfunctional substituted 1,3-thiazoles, including those with a piperazine substituent, were studied in vitro on 60 cell lines across various types of cancer. These compounds showed promising anticancer efficacy, indicating the potential of piperazine-containing compounds in cancer therapy (Kostyantyn Turov, 2020).

Neuroprotection and Antidepressant Effects

Piperazine derivatives have also been explored for their neuroprotective and antidepressant effects. For instance, a novel antidepressant, Lu AA21004, containing a piperazine moiety, showed promise in late-stage clinical development for major depressive disorder. It was found to inhibit acetylcholinesterase activity and induce dose-dependent increases in acetylcholine levels, suggesting its potential as a multi-target therapeutic approach in treating Alzheimer's disease and related conditions (L. Lecanu et al., 2010).

Material Science Applications

In the realm of materials science, piperazine derivatives have been utilized in the synthesis of hyperbranched polymers. A study demonstrated the polyaddition of 1-(2-aminoethyl)piperazine to divinyl sulfone to prepare hyperbranched polysulfone-amine with multiamino groups. This highlights the utility of piperazine-containing compounds in developing new materials with potential applications in various industries (D. Yan & Chao Gao, 2000).

Properties

IUPAC Name

2,5-dimethyl-1,4-bis-(4-methylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S2/c1-15-5-9-19(10-6-15)27(23,24)21-13-18(4)22(14-17(21)3)28(25,26)20-11-7-16(2)8-12-20/h5-12,17-18H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXJQHHPYDCQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CN1S(=O)(=O)C2=CC=C(C=C2)C)C)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,5-dimethyl-1,4-bis[(4-methylphenyl)sulfonyl]piperazine
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2,5-dimethyl-1,4-bis[(4-methylphenyl)sulfonyl]piperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.